molecular formula C9H22ClN3 B1672432 Guanoctine hydrochloride CAS No. 1070-95-7

Guanoctine hydrochloride

Cat. No.: B1672432
CAS No.: 1070-95-7
M. Wt: 207.74 g/mol
InChI Key: QRFSLMLESAIOMB-UHFFFAOYSA-N
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Description

Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanoctine Hydrochloride can be synthesized through the reaction of cyanamide and guanidine under high-temperature conditions. This reaction typically occurs in a solution or melt, where cyanamide reacts with guanidine to form the desired product . Another method involves the reaction of biguanides with carboxylic acid derivatives, although this method often results in lower yields and requires the use of excess reagents .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. The first step is the reaction of dicyandiamide with ammonium salts to form guanidinium salts. In the second step, these salts are treated with a base such as sodium methoxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .

Biological Activity

Guanoctine hydrochloride, a compound with the molecular formula C9H22ClN3, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in molecular biology and pharmacology.

  • Molecular Weight : 207.75 g/mol
  • Chemical Structure : this compound consists of a guanidine moiety, which is significant in its biological activity.
  • Solubility : It is soluble in water, making it suitable for various biochemical applications.

This compound exhibits several biological actions:

  • Protein Denaturation and Renaturation : At lower concentrations, this compound promotes the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in studies involving protein purification and refolding .
  • RNA Extraction : It acts as a potent denaturant during RNA extraction processes, disrupting cellular structures and inhibiting RNase activity to ensure the integrity of extracted RNA .
  • Enzyme Inactivation : this compound can selectively inactivate various enzymes. For example, it has been shown to inactivate the hemagglutinin of influenza viruses while preserving neuraminidase activity . This selective inactivation has implications for vaccine development and viral research.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect/Outcome Reference
Protein RefoldingRestores enzymatic activity of denatured proteins
RNA IsolationInhibits RNase and preserves RNA integrity
Hemagglutinin InactivationSelectively inactivates hemagglutinin of influenza A viruses
Enzyme InactivationInactivates aminoacylase and papain
Virus InactivationInactivates Herpes simplex virus 1 at higher concentrations

Case Study 1: Protein Refolding Efficiency

A study investigated the efficiency of this compound in refolding denatured proteins. The results indicated that proteins treated with guanoctine showed a significant increase in enzymatic activity compared to controls without the compound. This finding underscores its utility in biochemical research focused on protein structure and function.

Case Study 2: RNA Extraction Protocols

In a comparative analysis of RNA extraction methods, this compound was included as a denaturant. The study found that samples treated with guanoctine produced higher yields of intact RNA than those treated with traditional methods that did not utilize this compound. This highlights its effectiveness in molecular biology applications where RNA integrity is crucial.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

  • Cytotoxicity Studies : Research has shown that compounds related to guanidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant antiproliferative effects on HL-60 leukemia cells .
  • Immunological Applications : The selective inactivation properties of this compound have potential applications in immunology, particularly in vaccine development where modulation of immune responses is necessary .

Properties

CAS No.

1070-95-7

Molecular Formula

C9H22ClN3

Molecular Weight

207.74 g/mol

IUPAC Name

2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H

InChI Key

QRFSLMLESAIOMB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=C(N)N.Cl

Canonical SMILES

CC(C)(C)CC(C)(C)N=C(N)N.Cl

Appearance

Solid powder

Key on ui other cas no.

1070-95-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Guanoctine hydrochloride;  A 7283;  A-7283;  A7283

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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